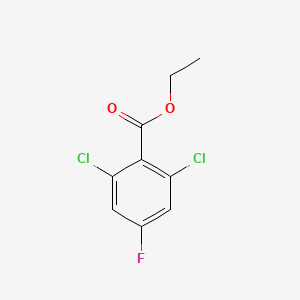

Ethyl 2,6-dichloro-4-fluorobenzoate

Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Modern Organic Chemistry

Halogenated benzoate esters represent a cornerstone in the field of medicinal and materials chemistry. The incorporation of halogen atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical properties. nih.gov Halogens can enhance metabolic stability, improve lipophilicity, and alter the electronic nature of a molecule, which can have profound effects on its biological activity. acs.org

In drug design, halogenation is a key tool for optimizing lead compounds. nih.gov The introduction of halogens can lead to the formation of "halogen bonds," a type of non-covalent interaction between a halogen atom and a Lewis basic site, which can contribute favorably to the stability of a ligand-target complex. nih.govacs.org For instance, studies on halogenated derivatives of natural products have shown that the addition of a halogenated benzoyl group can significantly enhance antifungal activity. nih.gov This strategic use of halogenation underscores the importance of this class of compounds in developing new therapeutic agents. acs.org Furthermore, polycyclic aromatic hydrocarbons and phthalate (B1215562) esters are subjects of environmental and toxicological studies, highlighting another area of research for aromatic compounds. nih.gov

Structural Characteristics and Reactivity Potential of Dichloro-Fluorobenzoate Frameworks

The framework of Ethyl 2,6-dichloro-4-fluorobenzoate is defined by its specific substitution pattern. The two chlorine atoms positioned ortho to the ethyl carboxylate group create significant steric hindrance around the ester functionality. This steric crowding can influence the compound's reactivity, potentially protecting the ester from certain nucleophilic attacks or directing reactions to other positions on the aromatic ring. The fluorine atom at the para-position, known for its high electronegativity, exerts a strong electron-withdrawing effect through the aromatic system.

The synthesis of Ethyl 2,6-dichloro-4-fluorobenzoate logically proceeds via the esterification of its parent carboxylic acid, 2,6-dichloro-4-fluorobenzoic acid. biosynth.comchemicalbook.com Standard esterification methods, such as the Fischer esterification using ethanol (B145695) in the presence of a strong acid catalyst, are typically employed for such transformations. globalscientificjournal.comresearchgate.net The synthesis of the parent acid itself is a key step, often starting from more fundamental halogenated precursors. patsnap.comgoogle.com The reactivity of the dichloro-fluorobenzoate framework is largely dictated by the interplay of its substituents. The electron-withdrawing nature of the halogens and the ester group deactivates the aromatic ring towards electrophilic substitution. Conversely, the halogen atoms can be susceptible to nucleophilic aromatic substitution, although the ortho-dichloro arrangement presents a unique electronic and steric environment.

Table 1: Physicochemical Properties of Ethyl 2,6-dichloro-4-fluorobenzoate and its Precursor

| Property | Ethyl 2,6-dichloro-4-fluorobenzoate | 2,6-dichloro-4-fluorobenzoic acid |

|---|---|---|

| CAS Number | 1803820-65-6 chemsrc.com | 232275-55-7 biosynth.com |

| Molecular Formula | C₉H₇Cl₂FO₂ nih.gov | C₇H₃Cl₂FO₂ biosynth.com |

| Molecular Weight | 237.06 g/mol nih.gov | 209 g/mol biosynth.com |

| Boiling Point | Not available | 288.6 °C (Predicted) biosynth.com |

| Melting Point | Not available | Not available |

| Structure | A benzene (B151609) ring substituted with an ethyl ester group, two chlorine atoms at positions 2 and 6, and a fluorine atom at position 4. nih.gov | A benzene ring substituted with a carboxylic acid group, two chlorine atoms at positions 2 and 6, and a fluorine atom at position 4. biosynth.com |

Historical and Contemporary Research Trends in Polyhalogenated Aromatic Esters

Historically, research into polyhalogenated aromatic compounds was often driven by their application as pesticides and industrial chemicals. google.com For example, 2,6-dichloro-4-trifluoromethyl-aniline is a known intermediate for insecticides. google.com The persistence and bioaccumulation of some of these compounds led to a decline in their use in certain areas and spurred research into their environmental fate and toxicology.

In contemporary research, the focus has shifted towards harnessing the unique properties of polyhalogenated aromatics for fine chemical synthesis. These compounds are now widely regarded as versatile intermediates for creating complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. google.com The ability to selectively functionalize different positions on the aromatic ring through techniques like metal-catalyzed cross-coupling reactions has opened up new avenues for their use. Research is also active in developing more environmentally friendly synthesis methods for these compounds, aiming to reduce waste and avoid harsh reagents. patsnap.comgoogle.com The development of efficient, scalable syntheses for specific isomers, such as ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, highlights the ongoing industrial and academic interest in this class of molecules for building specialized chemical products. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dichloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVPHKDXMHFWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401231896 | |

| Record name | Benzoic acid, 2,6-dichloro-4-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803820-65-6 | |

| Record name | Benzoic acid, 2,6-dichloro-4-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803820-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-dichloro-4-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2,6 Dichloro 4 Fluorobenzoate and Its Analogues

Precision Synthesis of 2,6-dichloro-4-fluorobenzoic Acid Precursors

The cornerstone of synthesizing Ethyl 2,6-dichloro-4-fluorobenzoate is the efficient construction of its parent carboxylic acid, 2,6-dichloro-4-fluorobenzoic acid. This process requires precise control over the introduction of halogen and carboxyl functional groups onto the aromatic ring, a task complicated by the steric crowding from the ortho-substituents.

Regioselective Halogenation and Fluorination Strategies

Achieving the specific 2,6-dichloro-4-fluoro substitution pattern on the benzene (B151609) ring is a significant synthetic hurdle. The synthesis often begins with a commercially available, pre-functionalized starting material to ensure the correct placement of the substituents.

One potential pathway involves starting with a fluorinated precursor, such as 4-fluoroaniline. Through diazotization followed by a Sandmeyer reaction, the amino group can be replaced with a chloro substituent. However, achieving dichlorination specifically at the 2 and 6 positions relative to the fluorine atom can be challenging and may lead to isomeric mixtures.

A more controlled approach involves starting with a material that already contains some of the required halogens. For instance, a method for preparing the related 2,6-dichloro-4-fluorobenzaldehyde (B1424262) starts with 1,3-dichloro-2-fluoro-5-iodobenzene. patsnap.com This highlights a strategy where a highly substituted and specifically halogenated benzene derivative is synthesized first. The iodo-group can then be converted into other functional groups.

Another strategy could involve the ammoxidation of an isomeric mixture of dichlorofluorotoluenes at high temperatures to yield the corresponding benzonitriles, which can then be hydrolyzed to the benzoic acid. researchgate.net However, this method often suffers from a lack of selectivity and produces mixtures that are difficult to separate. researchgate.net The synthesis of 2,6-dichloro-3-fluorobenzonitrile (B173952) has been achieved from 2,6-dichloro-3-fluoroacetophenone, demonstrating a route that relies on modifying a pre-existing, correctly substituted benzene ring. researchgate.net

Enzymatic halogenation presents a modern, highly selective alternative. Vanadium-dependent haloperoxidases, for example, have been shown to perform regioselective halogenation on complex aromatic molecules, offering a potential green chemistry route to specifically substituted precursors. chemrxiv.org

Carboxylation and Esterification Techniques for Sterically Hindered Systems

Introducing a carboxyl group onto the sterically encumbered 2,6-dichloro-4-fluorophenyl ring requires specialized techniques. Direct carboxylation via Friedel-Crafts acylation is often difficult due to the deactivating nature of the halogen substituents and the steric hindrance.

A common and effective method is the use of organometallic intermediates. For example, a Grignard reagent can be prepared from a corresponding aryl halide, such as 2,6-dichloro-4-fluoro-iodobenzene. This Grignard reagent can then react with carbon dioxide to form the carboxylate, which upon acidic workup yields the desired 2,6-dichloro-4-fluorobenzoic acid. A related approach involves formylation of the Grignard reagent to produce an aldehyde, which is then oxidized to the carboxylic acid. patsnap.com

Once the 2,6-dichloro-4-fluorobenzoic acid is obtained, its conversion to the ethyl ester is complicated by the two ortho-chlorine atoms. These bulky groups shield the carboxylic acid from the nucleophilic attack of ethanol (B145695), making standard Fischer-Speier esterification conditions—heating the carboxylic acid and alcohol with a mineral acid catalyst—ineffective. researchgate.netbrainly.in The steric hindrance significantly reduces the reaction rate. researchgate.netacs.org This necessitates the use of more advanced and optimized esterification protocols.

Optimized Esterification Protocols for Ethyl 2,6-dichloro-4-fluorobenzoate

Overcoming the steric hindrance in the esterification of 2,6-disubstituted benzoic acids like 2,6-dichloro-4-fluorobenzoic acid is a classic problem in organic synthesis. Researchers have developed numerous specialized methods that employ specific catalysts or reaction conditions to achieve high yields.

Catalyst-Controlled Esterification Reactions

The choice of catalyst is critical for the successful esterification of sterically hindered acids. Traditional acid catalysts are often insufficient, leading to the development of a wide array of more potent catalytic systems.

Solid Acid Catalysts: Heterogeneous catalysts like H3PO4 supported on a TiO2-ZrO2 mixed oxide have proven effective for the esterification of various aromatic acids, offering high yields and 100% selectivity. scispace.com These catalysts are easily separated from the reaction mixture and can be reused, which is advantageous. scispace.com Another example is the use of a dried Dowex H+ cation-exchange resin, which can be enhanced with sodium iodide (NaI) to facilitate the esterification of hindered acids. nih.gov

Organocatalysts: Metal-free catalysts have gained prominence. N-bromosuccinimide (NBS) has been shown to catalyze the direct esterification of aryl carboxylic acids effectively under mild, neat conditions. nih.gov Diphenylammonium triflate is another organocatalyst used for sterically demanding esterifications, particularly in fluorous media. capes.gov.br More recently, redox-neutral sulfur(IV) organocatalysts have been developed that activate the carboxylic acid via an intramolecularly interrupted Pummerer intermediate, enabling the esterification of a wide range of acids and alcohols. rsc.org

Metal-Organic Frameworks (MOFs): MOFs such as UiO-66-NH2 have been employed as heterogeneous catalysts for the methyl esterification of fluorinated aromatic carboxylic acids. rsc.orgresearchgate.net These catalysts have shown good performance and stability, even with sterically hindered substrates like 2,6-disubstituted fluorobenzoic acids. researchgate.net

Coupling Reagents: Reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), are effective for forcing the esterification of hindered acids. numberanalytics.com These methods, known as Steglich esterification, typically proceed at room temperature. numberanalytics.com

Comparison of Catalytic Systems for Esterification of Hindered Aromatic Acids

| Catalyst System | Substrate Example | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 25 wt% H3PO4/TiO2-ZrO2 | Aromatic acids with various alcohols | Solvent-free, reflux | High | scispace.com |

| Dowex H+/NaI | Carboxylic acids with various alcohols | Room temp. or 65 °C, 2-4 h | Up to 99% | nih.gov |

| N-bromosuccinimide (NBS) | Substituted benzoic acids with methanol | 70 °C, 1-20 h | Up to 100% | nih.gov |

| UiO-66-NH2 | Fluorinated aromatic acids with methanol | 150 °C, 10 h | High conversion | rsc.orgresearchgate.net |

| DCC/DMAP (Steglich Esterification) | Aromatic carboxylic acid with alcohol | Room temperature | High | numberanalytics.com |

Solvent-Free and Green Chemistry Approaches in Ester Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of environmentally benign esterification methods. Many of the advanced catalytic systems are designed with green chemistry principles in mind.

The ideal green procedure for esterification uses only the carboxylic acid and alcohol as starting materials, avoiding the need for pre-activation to more reactive species like acid chlorides or anhydrides, which require toxic reagents and generate hazardous byproducts. nih.gov Catalytic methods that enable this direct transformation under mild or solvent-free conditions represent a significant advance in sustainable chemical synthesis. scispace.comnih.gov

Multi-Step Convergent and Divergent Synthesis Routes to Derivatives of Ethyl 2,6-dichloro-4-fluorobenzoate

Ethyl 2,6-dichloro-4-fluorobenzoate and its parent acid are not typically end products but rather versatile building blocks for constructing more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The synthesis of these derivatives can follow either convergent or divergent pathways.

A convergent synthesis involves preparing separate fragments of a target molecule and then coupling them together in the final stages. For example, 2,6-dichloro-4-fluorobenzoic acid could be one key fragment. This fragment could be coupled with another complex molecular fragment to rapidly assemble a large target molecule.

A divergent synthesis starts from a common intermediate, like Ethyl 2,6-dichloro-4-fluorobenzoate, which is then elaborated through various reaction pathways to create a library of related but distinct compounds. This approach is highly efficient for exploring structure-activity relationships in drug discovery.

An example of a derivative is Ethyl 4-{2,6-Dichloro-4-[3-(2,6-Difluorobenzoyl)ureido]phenoxy}butanoate. amanote.com The synthesis of this molecule would likely involve the preparation of the 2,6-dichloro-4-aminophenol intermediate from a precursor like 2,6-dichloro-4-fluorobenzoic acid, followed by several steps to build the urea (B33335) linkage and attach the butanoate side chain.

Another related example is the synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, a key intermediate for certain antibacterial agents. researchgate.net This synthesis was achieved via a Blaise reaction involving the corresponding cyanopyridine derivative, showcasing how the dichlorofluoro-substituted aromatic core can be incorporated into heterocyclic systems. researchgate.net These multi-step sequences demonstrate the utility of Ethyl 2,6-dichloro-4-fluorobenzoate and its analogues as pivotal intermediates in constructing complex, high-value chemical entities.

Flow Chemistry Applications in the Synthesis of Ethyl 2,6-dichloro-4-fluorobenzoate

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in modern chemical synthesis, offering enhanced safety, efficiency, and scalability. syrris.comnih.gov This is particularly true for the synthesis of complex molecules like Ethyl 2,6-dichloro-4-fluorobenzoate, where precise control over reaction conditions is paramount. Flow chemistry's inherent advantages, such as superior heat and mass transfer, make it an ideal platform for managing the often energetic and hazardous reactions involved in the synthesis of halogenated aromatic compounds. nih.govamt.uk

The principles of flow chemistry involve pumping reagents through a network of tubes or microreactors, where the reaction occurs. nih.gov This continuous process allows for a steady state to be achieved, ensuring consistent product quality. amt.uk The small reaction volumes at any given moment significantly mitigate the risks associated with highly exothermic reactions, such as nitrations and halogenations, which are common steps in the synthesis of precursors for compounds like Ethyl 2,6-dichloro-4-fluorobenzoate. nih.govamt.uk

While specific literature detailing the complete flow synthesis of Ethyl 2,6-dichloro-4-fluorobenzoate is not extensively published, the synthesis of analogous substituted aromatic compounds and the execution of relevant reaction types in flow are well-documented. For instance, the continuous flow synthesis of other substituted benzoates and related aromatic systems has been successfully demonstrated, showcasing the potential for adapting these methodologies. vapourtec.comresearchgate.net Key reaction steps that would be involved in the synthesis of Ethyl 2,6-dichloro-4-fluorobenzoate, such as halogenation and esterification, have been effectively performed in flow reactors.

The application of flow chemistry can be envisioned for several key steps in a potential synthetic route to Ethyl 2,6-dichloro-4-fluorobenzoate. For example, the selective fluorination or chlorination of a suitable benzoic acid precursor could be performed in a flow reactor with precise temperature control, minimizing the formation of by-products. Similarly, the esterification of 2,6-dichloro-4-fluorobenzoic acid with ethanol could be efficiently carried out in a heated flow reactor, potentially with a solid-supported acid catalyst to simplify purification.

The table below illustrates a conceptual flow chemistry setup for the synthesis of a substituted aromatic ketone, highlighting the typical parameters that would be controlled in such a process. This data is based on the flow synthesis of 2,5-dichlorophenyl trifluoromethyl ketone, a related halogenated aromatic compound. thieme-connect.de

| Notes | Minimizes decomposition and reactor clogging. | Morpholine amide chosen to avoid incompatible alcohol byproducts. | Prepares the mixture for in-line quenching and purification. |

This table is based on the synthesis of 2,5-dichlorophenyl trifluoromethyl ketone as described in the literature and serves as an example of the control achievable in flow synthesis. thieme-connect.de

The development of automated flow chemistry systems further enhances the capabilities for synthesizing libraries of compounds for research and development. syrris.comresearchgate.net By integrating automated reagent handling, reaction monitoring, and purification, these systems can rapidly produce a range of analogues of Ethyl 2,6-dichloro-4-fluorobenzoate for further study. The improved reproducibility and cost-effectiveness compared to manual synthesis make this a highly attractive approach. syrris.com

Elucidation of Reaction Mechanisms Involving Ethyl 2,6 Dichloro 4 Fluorobenzoate

Mechanistic Pathways of Nucleophilic Aromatic Substitution on the Dichloro-Fluorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated aromatic compounds activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The subsequent departure of a leaving group restores the aromaticity of the ring. chemistrysteps.com

Substrate Activation and Leaving Group Effects

The aromatic ring of ethyl 2,6-dichloro-4-fluorobenzoate is rendered electrophilic and thus susceptible to nucleophilic attack due to the presence of the electron-withdrawing ester and halogen substituents. masterorganicchemistry.comlibretexts.org These groups activate the ring for SNAr reactions. wikipedia.org

Recent studies have also highlighted the role of concerted SNAr (CSNAr) mechanisms, where the attack of the nucleophile and the departure of the leaving group occur in a single transition state. acs.org This pathway is often facilitated by the presence of a cation that can stabilize the developing negative charge on the fluorine atom. acs.org

Influence of Fluorine and Chlorine Substituents on SNAr Reactivity

Both fluorine and chlorine are electron-withdrawing and can activate an aromatic ring towards nucleophilic attack. However, their effects on the regioselectivity and rate of SNAr reactions differ.

The position of the electron-withdrawing group relative to the leaving group is crucial. For effective stabilization of the Meisenheimer complex, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack. chemistrysteps.comlibretexts.org This allows for the delocalization of the negative charge onto the activating group through resonance. libretexts.org

In the case of ethyl 2,6-dichloro-4-fluorobenzoate, the fluorine atom is para to the ester group, while the chlorine atoms are ortho. All three halogens are therefore activated towards substitution. However, the superior ability of fluorine to stabilize the intermediate through its strong inductive effect generally makes it the preferred leaving group in SNAr reactions. stackexchange.com

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The ester functionality of ethyl 2,6-dichloro-4-fluorobenzoate can undergo hydrolysis and transesterification reactions. These reactions typically proceed through a nucleophilic acyl substitution mechanism.

Ester Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding carboxylic acid.

In basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the ethoxide ion, which is then protonated by the newly formed carboxylic acid, leads to the carboxylate salt.

Transesterification: Transesterification involves the substitution of the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Electrophilic Aromatic Substitution Regioselectivity and Kinetics

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. wikipedia.org The presence of deactivating groups on the aromatic ring generally hinders SEAr reactions. libretexts.org

The ester group and the halogen atoms in ethyl 2,6-dichloro-4-fluorobenzoate are all deactivating groups, making electrophilic substitution challenging. libretexts.orguci.edu Halogens are an exception as they are deactivating yet direct incoming electrophiles to the ortho and para positions due to their ability to donate a lone pair of electrons through resonance. wikipedia.orguci.edu The ester group is a meta-director. uci.edu

Given the substitution pattern of ethyl 2,6-dichloro-4-fluorobenzoate, the positions ortho and para to the fluorine and chlorine atoms are already occupied. The only available position for electrophilic attack is meta to the ester group and ortho to the two chlorine atoms. The strong deactivating nature of the substituents significantly reduces the nucleophilicity of the ring, making SEAr reactions on this substrate generally unfavorable.

Radical Reaction Pathways in the Presence of Halogen Substituents

While less common than ionic pathways, radical reactions can occur with halogenated aromatic compounds. These reactions often require initiation by UV light, heat, or a radical initiator.

One possible radical pathway is the homolytic cleavage of a carbon-halogen bond. The bond dissociation energies for C-X bonds on an aromatic ring follow the trend C-F > C-Cl > C-Br > C-I. Thus, the C-Cl bonds would be more susceptible to homolytic cleavage than the C-F bond. Once a radical is formed on the aromatic ring, it can participate in a variety of radical chain reactions.

Pericyclic Reactions and Rearrangements Involving the Ethyl 2,6-dichloro-4-fluorobenzoate Scaffold

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Common examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The highly substituted and electron-deficient nature of the aromatic ring in ethyl 2,6-dichloro-4-fluorobenzoate makes it an unlikely participant in most standard pericyclic reactions, which often favor electron-rich systems.

Rearrangements involving the migration of a substituent are also conceivable. For instance, under certain conditions, a Smiles rearrangement could potentially occur if a suitable nucleophile with a tethered electrophilic site were to displace one of the halogens. However, specific examples of such reactions involving this particular substrate are not readily found in the literature.

Advanced Spectroscopic and Structural Characterization of Ethyl 2,6 Dichloro 4 Fluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals and confirmation of the molecular structure of Ethyl 2,6-dichloro-4-fluorobenzoate.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For Ethyl 2,6-dichloro-4-fluorobenzoate, a COSY spectrum would be expected to show a clear correlation between the methyl (CH₃) and methylene (CH₂) protons of the ethyl group, confirming the ethyl fragment. No correlations would be expected for the aromatic proton as it is isolated.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is crucial for assigning the carbon signals of the ethyl group and the protonated aromatic carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This technique is invaluable for piecing together the molecular skeleton. Key expected HMBC correlations for Ethyl 2,6-dichloro-4-fluorobenzoate would include the methylene (CH₂) protons of the ethyl group to the carbonyl carbon of the ester, and the aromatic proton to the surrounding quaternary carbons, including the carbonyl carbon and the halogen-substituted carbons.

Based on established chemical shift principles for similar aromatic esters, the following table presents the predicted ¹H and ¹³C NMR chemical shifts.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Ethyl -CH₃ | ~1.4 (triplet) | ~14 | Methylene Carbon (-CH₂-), Carbonyl Carbon (C=O) |

| Ethyl -CH₂- | ~4.4 (quartet) | ~62 | Methyl Carbon (-CH₃), Carbonyl Carbon (C=O) |

| Aromatic C-H | ~7.2-7.4 (doublet, due to coupling with ¹⁹F) | ~115-118 | Quaternary aromatic carbons, Carbonyl Carbon (C=O) |

| C=O | - | ~163-165 | Methylene Protons (-CH₂-), Aromatic Proton |

| C-F | - | ~160-164 (doublet, due to ¹JCF) | Aromatic Proton |

| C-Cl | - | ~135-138 | Aromatic Proton |

| C-COOEt | - | ~128-131 | Aromatic Proton, Methylene Protons (-CH₂-) |

Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible by solution-state NMR. For Ethyl 2,6-dichloro-4-fluorobenzoate, ssNMR could be instrumental in studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties.

By using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can provide high-resolution spectra of solid samples. Subtle differences in the crystal lattice environment and intermolecular interactions between polymorphs lead to measurable changes in ¹³C chemical shifts and relaxation times. This allows for the identification and quantification of different polymorphic forms. Furthermore, ssNMR can probe molecular dynamics within the crystal lattice, such as the rotation of the ethyl group, providing deeper insight into the solid-state behavior of the compound. A comprehensive literature search did not yield specific solid-state NMR studies on this compound.

Advanced Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of Ethyl 2,6-dichloro-4-fluorobenzoate is characterized by absorption bands corresponding to its distinct functional groups. The combination of FT-IR and FT-Raman provides complementary information for a complete vibrational assignment. For instance, the carbonyl stretch is typically strong in the IR spectrum, while aromatic ring vibrations are often prominent in the Raman spectrum.

The following table details the expected key vibrational modes based on analyses of structurally related compounds like halogenated benzoic acids and esters. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1735 - 1715 | 1735 - 1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ester) | 1300 - 1150 | 1300 - 1150 | Strong |

| C-F Stretch | 1270 - 1200 | 1270 - 1200 | Strong |

| C-Cl Stretch | 850 - 650 | 850 - 650 | Medium-Strong |

Note: These are predicted ranges. The exact position of the peaks can be influenced by the solid-state environment and intermolecular interactions.

In the solid state, intermolecular interactions can significantly influence vibrational frequencies. For Ethyl 2,6-dichloro-4-fluorobenzoate, dipole-dipole interactions involving the polar carbonyl (C=O), C-F, and C-Cl bonds are expected. These interactions can lead to shifts in the corresponding stretching frequencies compared to the gas phase or dilute solution. For example, the C=O stretching frequency is particularly sensitive to its environment and may shift to lower wavenumbers due to intermolecular interactions that weaken the bond. Analysis of these shifts can provide valuable information about molecular packing in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

An SCXRD analysis of Ethyl 2,6-dichloro-4-fluorobenzoate would provide a complete picture of its molecular structure, confirming the connectivity established by NMR. Furthermore, it would elucidate the crystal packing, revealing how individual molecules are arranged in the unit cell. This includes the identification and characterization of any significant intermolecular interactions, such as halogen bonding or π-stacking, which govern the supramolecular architecture. mdpi.com

A comprehensive search of crystallographic databases indicates that the single-crystal structure of Ethyl 2,6-dichloro-4-fluorobenzoate has not been reported in the literature to date. Therefore, experimental crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available for inclusion. If a suitable single crystal were to be grown and analyzed, it would yield a data table similar to the hypothetical example below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Bond Lengths (Å) | e.g., C=O, C-Cl, C-F |

| Bond Angles (°) | e.g., O=C-O, C-C-Cl |

Note: This table is for illustrative purposes only, as no experimental data has been publicly reported.

Determination of Molecular Geometry and Conformational Preferences in the Solid State

Information regarding the molecular geometry and conformational preferences of Ethyl 2,6-dichloro-4-fluorobenzoate in the solid state is not available in published scientific literature. The determination of these properties would necessitate experimental analysis, primarily through single-crystal X-ray diffraction, which has not been reported for this compound.

Analysis of Crystal Packing and Supramolecular Architectures

There are no available studies on the crystal packing and supramolecular architecture of Ethyl 2,6-dichloro-4-fluorobenzoate. An analysis of these features is contingent on the determination of the compound's crystal structure, which is currently unreported.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

A Hirshfeld surface analysis for Ethyl 2,6-dichloro-4-fluorobenzoate has not been performed, as this analysis requires prior knowledge of the crystal structure. Consequently, a quantitative assessment of its intermolecular contacts is not possible at this time.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

Detailed high-resolution mass spectrometry (HRMS) data, including accurate mass measurements and fragmentation patterns for Ethyl 2,6-dichloro-4-fluorobenzoate, are not present in the accessible scientific literature.

Electronic Absorption (UV/Vis) and Emission (Photoluminescence) Spectroscopy for Excited State Characterization

The electronic absorption (UV/Vis) and emission (photoluminescence) spectra of Ethyl 2,6-dichloro-4-fluorobenzoate have not been documented in published research. As a result, a characterization of its excited states based on these spectroscopic techniques cannot be provided.

Theoretical and Computational Studies of Ethyl 2,6 Dichloro 4 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations have been instrumental in elucidating the fundamental electronic and structural characteristics of Ethyl 2,6-dichloro-4-fluorobenzoate.

Optimized Molecular Geometries and Conformational Energy Landscapes

The geometry of Ethyl 2,6-dichloro-4-fluorobenzoate was optimized using DFT methods to locate the global minimum on the potential energy surface. The resulting optimized structure reveals the spatial arrangement of the atoms and the planarity of the benzene (B151609) ring. The ethyl ester group exhibits a certain degree of rotational freedom, leading to different conformers. The analysis of the conformational energy landscape indicates the most stable conformation is the one where the ethyl group is oriented to minimize steric hindrance with the adjacent chlorine atoms.

Table 1: Selected Optimized Geometrical Parameters of Ethyl 2,6-dichloro-4-fluorobenzoate

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl (ortho) | 1.735 | ||

| C-F (para) | 1.358 | ||

| C=O | 1.215 | ||

| C-O (ester) | 1.342 | ||

| O-C (ethyl) | 1.451 | ||

| C-C (ethyl) | 1.518 | ||

| C1-C2-Cl | 121.5 | ||

| C2-C1-C6 | 118.0 | ||

| O=C-O | 124.8 | ||

| C-O-C (ester) | 116.2 | ||

| C2-C1-C=O | 178.5 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

The HOMO of Ethyl 2,6-dichloro-4-fluorobenzoate is primarily localized on the benzene ring, with significant contributions from the p-orbitals of the carbon atoms and the halogen substituents. The LUMO, on the other hand, is predominantly distributed over the carbonyl group and the aromatic ring. This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the aromatic ring, guided by the directing effects of the substituents.

Table 2: Calculated HOMO-LUMO Energies and Related Quantum Chemical Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 1.15 |

| Global Hardness (η) | 3.05 |

| Global Softness (S) | 0.328 |

| Electronegativity (χ) | 4.20 |

| Chemical Potential (μ) | -4.20 |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map of Ethyl 2,6-dichloro-4-fluorobenzoate shows regions of negative potential (red) and positive potential (blue).

The most negative potential is localized around the oxygen atom of the carbonyl group, indicating its high electrophilicity and susceptibility to protonation and attack by electrophiles. The regions around the hydrogen atoms of the ethyl group and the aromatic ring exhibit positive potential, making them potential sites for nucleophilic attack. The halogen atoms also influence the electrostatic potential, with the fluorine atom contributing to a region of negative potential due to its high electronegativity.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the investigation of charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(2) O(carbonyl) | π*(C=O) | 45.8 |

| LP(1) O(ester) | σ*(C-C(aromatic)) | 5.2 |

| π(C=C(aromatic)) | π*(C=C(aromatic)) | 18.5 |

| LP(3) Cl | σ*(C-C(aromatic)) | 2.1 |

*E(2) represents the stabilization energy of hyperconjugative interactions.

Quantum Chemical Calculations for Spectroscopic Data Simulation and Validation

Quantum chemical calculations have been employed to simulate the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of Ethyl 2,6-dichloro-4-fluorobenzoate. The calculated spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of spectral features.

The calculated vibrational frequencies, after appropriate scaling, are expected to show good agreement with the experimental IR and Raman spectra. The characteristic vibrational modes include the C=O stretching of the ester group, C-Cl stretching, C-F stretching, and various aromatic C-C and C-H vibrations. Similarly, the calculated ¹³C and ¹H NMR chemical shifts can be used to predict the experimental NMR spectrum, providing insights into the electronic environment of each nucleus.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

MD simulations can reveal the flexibility of the ethyl ester chain and the rotational barriers around the C-O and C-C single bonds. The simulations can also provide information on the radial distribution functions of solvent molecules around different parts of the solute, offering insights into the solvation shell structure and the nature of solute-solvent interactions. These simulations are crucial for understanding the behavior of the molecule in a realistic chemical environment.

Table 4: List of Compound Names

| Compound Name |

|---|

| Ethyl 2,6-dichloro-4-fluorobenzoate |

| Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate |

| 2,6-dichloro-4-fluoro phenol |

| Ethyl 2,6-dichloronicotinate |

| Ethyl 2,4-dichloro-6-(trifluoromethyl)nicotinate |

| 2-chloro-6-fluorobenzoic acid |

| 3,4-dichlorobenzoic acid |

| 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester |

| propargyl 4-fluorobenzoate |

Investigation of Non-Linear Optical (NLO) Properties through Computational Methods

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including optical signal processing and ultrafast switching. researchgate.net The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the arrangement of electron-donating and electron-withdrawing groups across a π-conjugated system. nih.gov The substitution pattern of Ethyl 2,6-dichloro-4-fluorobenzoate, featuring electron-withdrawing halogen atoms (Cl, F) and an ester group on a benzene ring, provides a basis for investigating its potential NLO properties through computational chemistry.

Computational methods, primarily Density Functional Theory (DFT), are powerful tools for predicting the NLO response of molecules. researchgate.net For a molecule like Ethyl 2,6-dichloro-4-fluorobenzoate, a typical computational investigation would involve:

Structural Optimization: The molecule's geometry would be optimized to find its most stable conformation (lowest energy state). This is commonly performed using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). researchgate.net

Calculation of NLO Parameters: Key NLO-related properties are then calculated. These include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). researchgate.net The magnitude of the hyperpolarizability is a direct measure of the NLO activity of a molecule.

Analysis of Electronic Properties: To understand the origin of the NLO response, analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analysis are conducted. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as a smaller energy gap often correlates with a larger hyperpolarizability. NBO analysis helps in understanding the charge transfer interactions within the molecule that give rise to the NLO properties. researchgate.net

A hypothetical computational study on Ethyl 2,6-dichloro-4-fluorobenzoate might yield data similar to that presented in Table 1. Such a study would likely compare its NLO properties to related halogenated benzoates to understand the specific contribution of the 2,6-dichloro-4-fluoro substitution pattern.

Table 1: Hypothetical Calculated NLO Properties of Halogenated Ethyl Benzoates (DFT/B3LYP)

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Ethyl Benzoate (B1203000) | 2.15 | 110.2 | 150.5 | 5.8 |

| Ethyl 4-fluorobenzoate | 1.80 | 112.5 | 250.8 | 5.6 |

| Ethyl 2,6-dichlorobenzoate | 3.50 | 135.8 | 180.2 | 5.9 |

| Ethyl 2,6-dichloro-4-fluorobenzoate | 3.10 | 138.1 | 280.6 | 5.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. conicet.gov.ar This approach is invaluable in predictive chemical design, as it allows for the estimation of properties for new or untested compounds, saving time and resources. researchgate.net For a class of compounds like halogenated benzoates, including Ethyl 2,6-dichloro-4-fluorobenzoate, QSPR can be used to predict a wide range of properties such as boiling point, solubility, and toxicity. nih.govkoreascience.kr

The development of a QSPR model involves several key steps:

Data Set Compilation: A dataset of compounds with known experimental values for the property of interest is gathered. For instance, to predict the boiling point, a series of halogenated benzoates with measured boiling points would be compiled. koreascience.kr

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular volume, surface area).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, electrostatic potentials, dipole moment). nih.gov

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the property. conicet.gov.arkoreascience.kr The predictive power of the model is then rigorously tested using internal and external validation techniques. researchgate.net

For halogenated aromatic compounds, descriptors related to electrostatic potential and molecular volume have been shown to be particularly useful in QSPR models. nih.gov A QSPR study of Ethyl 2,6-dichloro-4-fluorobenzoate and its analogues would likely utilize a combination of such descriptors to build a predictive model. Table 2 lists some of the descriptors that would be relevant for such a study.

Table 2: Relevant Molecular Descriptors for a QSPR Study of Ethyl 2,6-dichloro-4-fluorobenzoate

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | |

| Electrostatic Potential (Vmin) | Minimum electrostatic potential on the molecular surface | |

| Geometrical | Molecular Volume | The volume occupied by the molecule |

| Molecular Surface Area | The total surface area of the molecule | |

| Topological | Wiener Index | A distance-based graph invariant |

This table is for illustrative purposes only.

A hypothetical QSPR equation for predicting a property like aqueous solubility (-logS) might take the following form, based on studies of similar halogenated compounds: nih.gov

-logS = c₀ + c₁(Vmc) + c₂(Vmin) + c₃(EHOMO)

Where Vmc is the molecular volume, Vmin is the minimum electrostatic potential, EHOMO is the energy of the HOMO, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model would allow for the rapid prediction of the solubility of other, similar halogenated benzoates, aiding in the design of compounds with desired environmental or physiological properties.

Applications of Ethyl 2,6 Dichloro 4 Fluorobenzoate in Complex Organic Synthesis

Utility as a Key Building Block in the Synthesis of Fluorinated Heterocycles

The electron-deficient nature of the aromatic ring in ethyl 2,6-dichloro-4-fluorobenzoate, a result of the cumulative electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the ethyl carboxylate group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the displacement of one or more of its halogen substituents, particularly the chlorine atoms, by various nucleophiles. This characteristic is highly valuable for the construction of fluorinated heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The general approach involves reacting ethyl 2,6-dichloro-4-fluorobenzoate with binucleophiles, where two nucleophilic centers in the same molecule can displace two leaving groups on the aromatic ring to form a new ring system. For instance, reaction with a dinucleophile such as a 1,2-diamine, 1,2-diol, or 1,2-dithiol could potentially lead to the formation of fused heterocyclic structures. The steric hindrance imposed by the two ortho chlorine atoms can influence the regioselectivity of these reactions, potentially favoring the formation of specific isomers.

Table 1: Potential Heterocyclic Scaffolds from Ethyl 2,6-dichloro-4-fluorobenzoate

| Binucleophile | Potential Heterocyclic Product Core | Reaction Type |

|---|---|---|

| Hydrazine derivatives | Pyridazinone derivatives | Cyclocondensation |

| Amidines | Pyrimidinone derivatives | Cyclocondensation |

| o-Phenylenediamine | Benzimidazole derivatives (post-ester modification) | SNAr followed by cyclization |

Precursor for the Construction of Polyhalogenated Aromatic Ligands and Scaffolds

Ethyl 2,6-dichloro-4-fluorobenzoate is itself a polyhalogenated aromatic scaffold. Its utility extends to being a precursor for more complex, multi-substituted aromatic structures that can serve as ligands for metal catalysts or as scaffolds for further functionalization. The presence of multiple C-halogen bonds allows for selective or exhaustive cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.

The differential reactivity of the C-Cl and C-F bonds can, in principle, be exploited for sequential functionalization. However, the steric crowding from the 2,6-dichloro substituents is a significant factor that can impede reactions at these positions. This steric hindrance makes the 4-fluoro position a potential site for nucleophilic substitution under certain conditions, although C-F bond activation is generally more challenging than C-Cl bond activation. More commonly, the chlorine atoms would be the targets for palladium-catalyzed cross-coupling reactions. The use of bulky phosphine (B1218219) ligands on the palladium catalyst may be necessary to overcome the steric hindrance and facilitate efficient coupling.

Role in the Synthesis of Advanced Functional Materials and Specialty Chemicals

The incorporation of polyhalogenated aromatic moieties into polymers or other macromolecular structures can impart desirable properties such as thermal stability, flame retardancy, and modified electronic characteristics. Ethyl 2,6-dichloro-4-fluorobenzoate can serve as a monomer or a key intermediate in the synthesis of such advanced functional materials.

Furthermore, this compound is a valuable intermediate in the preparation of specialty chemicals, including agrochemicals and active pharmaceutical ingredients (APIs). The 2,6-dichloro substitution pattern is found in several biologically active molecules. The synthetic route to these complex targets can involve the initial construction of the substituted benzene (B151609) ring using ethyl 2,6-dichloro-4-fluorobenzoate, followed by modification of the ester group and/or substitution of the halogen atoms.

Strategic Intermediate in Cascade and Domino Reactions

Cascade and domino reactions, which involve two or more bond-forming transformations in a single synthetic operation, represent a highly efficient approach to the synthesis of complex molecules. The multiple reactive sites on ethyl 2,6-dichloro-4-fluorobenzoate make it an attractive substrate for the design of such reaction sequences.

A hypothetical cascade reaction could involve an initial intermolecular reaction, for example, a cross-coupling at one of the C-Cl bonds, which introduces a functional group that then participates in an intramolecular reaction with another part of the molecule, such as the ester group or the remaining chlorine atom. The design of such a sequence would depend on the careful selection of reagents and reaction conditions to control the chemoselectivity of the process.

Derivatization for Structure-Reactivity Relationship Investigations

The specific substitution pattern of ethyl 2,6-dichloro-4-fluorobenzoate makes it an excellent platform for investigating structure-reactivity relationships in polyhalogenated aromatic systems. By systematically replacing the chlorine and fluorine atoms with other substituents, a library of derivatives can be created. Studying the reaction kinetics and outcomes of this series of compounds can provide valuable insights into the interplay of steric and electronic effects.

The 2,6-dichloro groups exert a strong steric influence and an inductive electron-withdrawing effect. The 4-fluoro substituent also contributes to the electron-deficient nature of the ring through induction, while its mesomeric effect is less pronounced compared to other halogens. By comparing the reactivity of this compound to its analogs, a deeper understanding of how these factors govern the regioselectivity and rate of various reactions can be achieved.

Table 2: Comparative Analysis of Halogenated Benzoate (B1203000) Esters for Structure-Reactivity Studies

| Compound | Key Structural Features | Expected Impact on Reactivity |

|---|---|---|

| Ethyl 2,6-dichloro-4-fluorobenzoate | High steric hindrance at ortho positions; strong electron withdrawal. | Reduced reactivity at ortho positions for SNAr; activated ring for cross-coupling. |

| Ethyl 4-fluorobenzoate | Minimal steric hindrance; moderate electron withdrawal. | Baseline reactivity for a monofluorinated system. |

| Ethyl 2,4-dichlorobenzoate | Asymmetric steric hindrance; strong electron withdrawal. | Differential reactivity at the two chloro-positions. |

| Ethyl 2,6-difluorobenzoate | Less steric hindrance than dichloro analog; strong electron withdrawal. | Higher reactivity at ortho positions compared to the dichloro analog. |

Future Research Directions and Emerging Opportunities for Ethyl 2,6 Dichloro 4 Fluorobenzoate

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's shift towards green chemistry principles necessitates the development of more sustainable methods for producing key intermediates like Ethyl 2,6-dichloro-4-fluorobenzoate. acs.orgresearchgate.net Future research will likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key areas of investigation include:

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives such as water, ionic liquids, or supercritical fluids. researchgate.net For the synthesis of aromatic esters, solvent-free conditions, perhaps using microwave activation, present a promising route to reduce environmental impact. researchgate.net

Renewable Feedstocks: Exploring pathways that utilize biomass-derived synthons as precursors for the aromatic ring could revolutionize its production. nih.gov While challenging for such a specifically substituted arene, research into functionalizing bio-based aromatic platforms could provide a long-term sustainable route.

Waste Valorization: Developing processes where byproducts from the synthesis are not treated as waste but are instead valorized into other useful chemicals aligns with the principles of a circular economy.

A continuous synthesis system, potentially based on microreactor technology, could also contribute to a greener process by offering better control over reaction parameters, improving safety, and enabling more efficient, high-yield production of halogenated benzoic acid compounds. google.com

Exploration of Catalytic Transformations with Novel Catalytic Systems

The reactivity of Ethyl 2,6-dichloro-4-fluorobenzoate is dominated by its halogen substituents and the potential for C-H bond activation. Future research will heavily invest in novel catalytic systems to selectively functionalize this molecule, creating a diverse library of derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds. nih.govresearchgate.net For Ethyl 2,6-dichloro-4-fluorobenzoate, the chlorine atoms are potential sites for reactions like Suzuki-Miyaura, Negishi, or Buchwald-Hartwig amination. nih.govacs.org A significant challenge is the selective activation of one C-Cl bond over the other, or activating the C-Cl bonds without disturbing the C-F bond.

Future catalyst design will focus on:

Ligand Development: Creating sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can tune the reactivity and selectivity of the metal center (e.g., Palladium, Nickel). wjarr.comnih.gov This could enable selective mono-arylation or amination at the 2- or 6-position.

Heterogeneous Catalysts: Developing solid-supported catalysts, such as palladium nanoparticles on nanocomposites, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective processes. mdpi.com

C-H Functionalization: Directing group-assisted or non-directed C-H activation is a powerful strategy for installing new functional groups without pre-functionalization, improving atom economy. wjarr.comresearchgate.net The ester group in Ethyl 2,6-dichloro-4-fluorobenzoate could potentially direct the metallation and subsequent functionalization of the adjacent C-H bond at the 3- or 5-position. Catalysts based on Rhodium, Ruthenium, or Iridium will be instrumental in exploring these transformations. beilstein-journals.orgyoutube.com

Table 1: Potential Catalytic Transformations for Ethyl 2,6-dichloro-4-fluorobenzoate

| Transformation Type | Potential Reagent | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos | Ethyl 2-chloro-4-fluoro-6-phenylbenzoate |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Xantphos | Ethyl 2-anilino-6-chloro-4-fluorobenzoate |

| C-H Borylation | B₂pin₂ | Ir-based catalyst | Ethyl 2,6-dichloro-4-fluoro-3-(pinacolboryl)benzoate |

| C-H Arylation | Benzene (B151609) | Rh(III) catalyst | Ethyl 2,6-dichloro-3-phenyl-4-fluorobenzoate |

Integration into Automated and High-Throughput Synthesis Platforms

The exploration of new derivatives and reaction conditions can be dramatically accelerated by integrating the synthesis of Ethyl 2,6-dichloro-4-fluorobenzoate analogs into automated platforms. amidetech.comnih.govnih.gov

High-Throughput Experimentation (HTE): HTE platforms allow for thousands of reactions to be run in parallel on a microscale. nih.govnih.gov This is ideal for rapidly screening different catalysts, ligands, bases, and solvents to optimize cross-coupling or C-H functionalization reactions. acs.orgsigmaaldrich.com For instance, a 96-well plate could be used to test various boronic acids in a Suzuki coupling, with analysis performed rapidly by mass spectrometry. nih.gov

Automated Flow Synthesis: Continuous flow chemistry offers precise control over reaction time, temperature, and mixing, often leading to higher yields and purities. amidetech.com An automated flow system could be designed to perform a multi-step synthesis starting from Ethyl 2,6-dichloro-4-fluorobenzoate, where the intermediate from one step is directly fed into the next reactor for further transformation, purification, and analysis, enabling the rapid generation of a library of derivatives. google.comnih.gov

These technologies reduce manual labor, increase reproducibility, and can generate large datasets that, when combined with machine learning, can accelerate the discovery of new reaction pathways and novel molecules. acs.org

Computational Design of New Derivatives with Tailored Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before their synthesis. researchgate.net This in silico approach can guide experimental work, saving time and resources.

Future research will apply computational modeling to:

Predict Reaction Sites: Calculate the electron density and bond dissociation energies for the C-Cl, C-F, and C-H bonds in Ethyl 2,6-dichloro-4-fluorobenzoate to predict which sites are most susceptible to nucleophilic attack, metallation, or radical abstraction.

Design Novel Derivatives: Model new derivatives by computationally replacing the halogen atoms with other functional groups. By calculating properties like the HOMO-LUMO gap, dipole moment, and electrostatic potential, researchers can pre-select candidates with desired electronic or steric properties for specific applications.

Elucidate Reaction Mechanisms: Simulate the entire reaction pathway for a proposed catalytic cycle, including transition states and intermediates. This provides a deeper understanding of the reaction mechanism and can help explain observed selectivity or guide the design of more efficient catalysts. researchgate.net

Table 2: Hypothetical Computationally Designed Derivatives and Predicted Reactivity

| Derivative | Modification | Predicted Impact on Reactivity |

| Ethyl 2-amino-6-chloro-4-fluorobenzoate | -Cl replaced with -NH₂ | Increased electron density on the ring; potential for intramolecular hydrogen bonding. |

| Ethyl 2,6-dicyano-4-fluorobenzoate | -Cl atoms replaced with -CN | Strong electron-withdrawing effect, activating the ring for nucleophilic aromatic substitution. |

| Ethyl 2,6-dichloro-3-nitro-4-fluorobenzoate | C-H nitration | Increased electrophilicity of the aromatic ring. |

Investigation of Photochemical Transformations and Their Mechanisms

Photochemistry offers unique reaction pathways that are often inaccessible through traditional thermal methods. nih.gov Visible-light photoredox catalysis, in particular, has emerged as a mild and powerful tool for organic synthesis. beilstein-journals.org

Emerging opportunities for Ethyl 2,6-dichloro-4-fluorobenzoate in this area include:

Photoredox-Mediated C-H Functionalization: Using a photocatalyst (like a Ruthenium or Iridium complex) that becomes a potent oxidant or reductant upon absorbing visible light, it may be possible to activate the C-H bonds on the aromatic ring for coupling with various partners. beilstein-journals.org

Dehalogenation and Arylation: Photochemical methods can be employed for selective dehalogenation or for radical-based cross-coupling reactions. For instance, a photo-excited catalyst could facilitate a single-electron transfer to the molecule, leading to the cleavage of a C-Cl bond and the formation of an aryl radical, which can then be trapped by another aromatic species.

Ester Group Migration: While rare, "ester dance" reactions, where an ester group migrates to a different position on an aromatic ring, have been observed under palladium catalysis and could potentially be influenced or initiated by photochemical stimuli. nih.gov

Mechanistic studies, likely involving time-resolved spectroscopy and computational modeling, will be crucial to understand the excited states and reactive intermediates involved in these photochemical transformations, paving the way for the rational design of new and selective reactions. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,6-dichloro-4-fluorobenzoate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via esterification of 2,6-dichloro-4-fluorobenzoic acid using ethanol under acidic catalysis. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling temperature (60–80°C) to balance reaction rate and side-product formation. Refluxing with sulfuric acid as a catalyst for 6–8 hours yields ~70–80% purity, requiring subsequent purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) . Optimization should include monitoring by TLC and adjusting stoichiometry of ethanol to acid (3:1 molar ratio) to drive esterification completion .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2,6-dichloro-4-fluorobenzoate, and how should data interpretation address common ambiguities?

- Methodological Answer :

- NMR : H NMR detects the ethyl group (triplet at δ 1.3–1.4 ppm for CH, quartet at δ 4.3–4.4 ppm for CH) and aromatic protons (doublets for Cl/F-substituted benzene). F NMR shows a singlet near δ -110 ppm for the para-fluorine. Overlapping signals from diastereomers or impurities can be resolved using deuterated DMSO for better peak separation .

- IR : Confirm ester C=O stretch at ~1720 cm and absence of carboxylic acid O-H (~2500–3300 cm) to verify successful esterification .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H] at m/z 264.98 (calculated for CHClFO), with fragmentation patterns distinguishing chlorine isotopes .

Q. How can researchers ensure purity and stability of Ethyl 2,6-dichloro-4-fluorobenzoate during storage?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent photodegradation. Purity (>95%) is validated via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm). Stability studies should include periodic GC-MS analysis to detect hydrolysis products (e.g., free benzoic acid) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles and torsional strain of Ethyl 2,6-dichloro-4-fluorobenzoate?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond metrics. For example, the C-Cl bond lengths (1.72–1.74 Å) and C-F bond (1.34 Å) can clarify steric effects from ortho-chlorine substituents. Discrepancies in literature values often arise from differences in crystallization solvents (e.g., ethyl acetate vs. hexane), which influence packing forces and molecular geometry. Refinement using programs like SHELXL and comparison with Cambridge Structural Database entries (e.g., related esters in ) contextualizes observed deviations .

Q. What experimental strategies mitigate conflicting bioactivity results in antimicrobial assays involving Ethyl 2,6-dichloro-4-fluorobenzoate?

- Methodological Answer : Contradictions in MIC (Minimum Inhibitory Concentration) values often stem from assay variables:

- Strain Variability : Use standardized strains (e.g., ATCC) and include positive controls (e.g., ciprofloxacin).

- Solvent Effects : DMSO concentrations >1% can inhibit bacterial growth; use serial dilution in sterile PBS.

- Compound Stability : Pre-incubate the compound in assay media (pH 7.4) for 24 hours to assess hydrolysis. Bioactivity against Gram-positive bacteria (e.g., S. aureus) is more consistently reported than Gram-negative, likely due to membrane permeability differences .

Q. How can computational methods predict reactivity trends of Ethyl 2,6-dichloro-4-fluorobenzoate in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and charge distribution. The electron-withdrawing Cl and F groups increase electrophilicity at the ester carbonyl carbon, favoring attack by amines or alkoxides. Solvent effects (e.g., polar aprotic vs. protic) are simulated using PCM (Polarizable Continuum Model). Experimental validation involves kinetic studies under varying solvents (THF vs. DMF) and nucleophiles (e.g., benzylamine), monitored by C NMR to track carbonyl reactivity .

Data Contradiction Analysis

Q. Why do NMR spectra of Ethyl 2,6-dichloro-4-fluorobenzoate occasionally show unexpected splitting patterns?

- Methodological Answer : Splitting anomalies arise from dynamic effects (e.g., restricted rotation of the ester group due to steric hindrance from ortho-chlorines) or isotopic coupling (Cl/Cl). Variable-temperature NMR (VT-NMR) at –40°C can freeze conformers, resolving splitting into distinct signals. For F NMR, scalar coupling with adjacent C (e.g., ) may require decoupling techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.